molecular formula C15H22FN3O2 B14332100 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide CAS No. 106791-58-6

4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide

Cat. No.: B14332100
CAS No.: 106791-58-6
M. Wt: 295.35 g/mol
InChI Key: FZFPSPNRZLHAQQ-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenoxy group, a propyl chain, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(4-fluorophenoxy)propylamine, which is then reacted with N-methylpiperazine-1-carboxamide under controlled conditions. The reaction often requires the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on charcoal to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Fluorophenoxy)propyl]-N-methylamine hydrochloride
  • 3-(4-Fluorophenoxy)propylamine

Uniqueness

Compared to similar compounds, 4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenoxy group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

106791-58-6

Molecular Formula

C15H22FN3O2

Molecular Weight

295.35 g/mol

IUPAC Name

4-[3-(4-fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H22FN3O2/c1-17-15(20)19-10-8-18(9-11-19)7-2-12-21-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20)

InChI Key

FZFPSPNRZLHAQQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)F

Origin of Product

United States

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